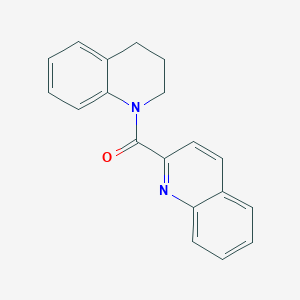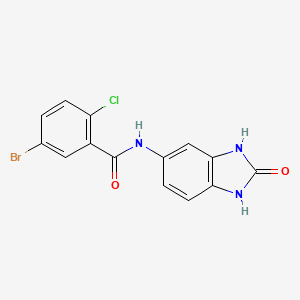
3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using various methods. The purpose of
Wirkmechanismus
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone is not fully understood. However, it has been suggested that this compound may interact with cellular proteins and enzymes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone has various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects in cellular processes.
Zukünftige Richtungen
There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the study of its interaction with cellular proteins and enzymes to gain a better understanding of its mechanism of action. Additionally, the development of new synthesis methods for this compound may also be an area of future research.
Synthesemethoden
The synthesis of 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone can be achieved using various methods. One such method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminobenzophenone with 2-formylquinoline in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone has been used in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c22-19(17-12-11-14-6-1-3-9-16(14)20-17)21-13-5-8-15-7-2-4-10-18(15)21/h1-4,6-7,9-12H,5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYQSNPXWPEIOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)
![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)
![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)
![Methyl 4-[3-(3,4,5-trimethoxyphenyl)propanoyloxy]benzoate](/img/structure/B7478009.png)


